molecular formula C9H12N2 B1369287 5,6,7,8-Tetrahydroisoquinolin-1-amine CAS No. 75704-51-7

5,6,7,8-Tetrahydroisoquinolin-1-amine

Cat. No. B1369287
Key on ui cas rn: 75704-51-7
M. Wt: 148.2 g/mol
InChI Key: BYRNCZBYTWGXGK-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

Using the method described in Example 63, Step B, a mixture of 2.0 g (15.0 mmol) of 5,6,7,8-tetrahydroisoquinoline and 644 mg (16.5 mmol) of sodium amide in 2.5 mL of xylene was stirred at 150° C. overnight. The crude material was purified by flash column chromatography on silica gel eluting with 0-100% ethyl acetate/dichloromethane, and the partially purified material was distilled using a Kugelrohr apparatus at 100-105° C. (0.3 mm). Recrystallization of the distallate from a hexane/toluene mixture gave 120 mg of 1-amino-5,6,7,8-tetrahydroisoquinoline as a white solid containing approximately 7% of 1-aminoisoquinoline.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
644 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][N:2]=1.[NH2-:11].[Na+]>C1(C)C(C)=CC=CC=1>[NH2:11][C:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=NC=CC=2CCCCC12
Name
Quantity
644 mg
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography on silica gel eluting with 0-100% ethyl acetate/dichloromethane
DISTILLATION
Type
DISTILLATION
Details
the partially purified material was distilled
CUSTOM
Type
CUSTOM
Details
at 100-105° C.
CUSTOM
Type
CUSTOM
Details
Recrystallization of the distallate from a hexane/toluene mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=CC=2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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